4-(Difluoromethoxy)-2-fluorophenol
Overview
Description
4-(Difluoromethoxy)-2-fluorophenol: is an organic compound characterized by the presence of difluoromethoxy and fluorophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-fluorophenol typically involves the difluoromethylation of phenolic compounds. One common method includes the use of difluorocarbene reagents, which react with phenolic substrates under specific conditions to introduce the difluoromethoxy group . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-(Difluoromethoxy)-2-fluorophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-fluorophenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
- 4-(Difluoromethoxy)aniline
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
- Difluoromethyl phenyl sulfide
Uniqueness: 4-(Difluoromethoxy)-2-fluorophenol is unique due to its specific combination of difluoromethoxy and fluorophenol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Biological Activity
4-(Difluoromethoxy)-2-fluorophenol is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the presence of difluoromethoxy and fluorophenol groups, which contribute to its chemical reactivity and biological interactions. The compound's molecular structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and oxidation-reduction processes.
The biological activity of this compound involves its interaction with specific molecular targets within biological systems. Research indicates that it may modulate signaling pathways and inhibit certain enzymes, which can affect cellular processes such as apoptosis and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Cellular Signaling Modulation : It may influence signaling cascades related to pain perception and neuroinflammation, making it a candidate for pain management therapies .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance, it has been evaluated for its cytotoxic effects on cancer cells, showing potential as an anti-cancer agent.
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 (Breast) | 15.2 | Moderate cytotoxicity observed |
Hek293 (Kidney) | 18.5 | Comparable activity to standard treatments |
These results suggest that the compound may induce cell death through apoptosis or necrosis pathways, although further studies are needed to elucidate the precise mechanisms involved .
In Vivo Studies
Research involving animal models has indicated that this compound can alleviate pain-related behaviors. In a study utilizing a neuropathic pain model, administration of the compound resulted in a significant reduction in nociceptive responses compared to controls .
Case Studies
- Neuropathic Pain Model : A study assessed the efficacy of this compound in mice with induced neuropathic pain. Results showed a marked decrease in pain sensitivity after treatment, suggesting its potential as a novel analgesic agent .
- Cancer Cell Cytotoxicity : In another investigation, the compound was tested against various cancer cell lines, including MCF-7 and Hek293. The results indicated that it could effectively inhibit cell growth at micromolar concentrations, highlighting its potential role in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Properties
IUPAC Name |
4-(difluoromethoxy)-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZAFMAVEKQTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.